molecular formula C17H11BrN2O3 B12926367 2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one

2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one

Cat. No.: B12926367
M. Wt: 371.2 g/mol
InChI Key: QHZIWIXSJTYVRT-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one is a quinazolinone derivative characterized by a bromine atom at the 6-position of the quinazolinone core and a benzo[d][1,3]dioxole (commonly referred to as a methylenedioxybenzene) group linked via a vinyl spacer. The bromine substituent likely influences its reactivity and intermolecular interactions, making it distinct from other quinazolinone derivatives.

Properties

Molecular Formula

C17H11BrN2O3

Molecular Weight

371.2 g/mol

IUPAC Name

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-bromo-3H-quinazolin-4-one

InChI

InChI=1S/C17H11BrN2O3/c18-11-3-4-13-12(8-11)17(21)20-16(19-13)6-2-10-1-5-14-15(7-10)23-9-22-14/h1-8H,9H2,(H,19,20,21)/b6-2+

InChI Key

QHZIWIXSJTYVRT-QHHAFSJGSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC4=C(C=C(C=C4)Br)C(=O)N3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=C(C=C(C=C4)Br)C(=O)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by its coupling with a quinazolinone precursor. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under inert atmospheres and elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction can produce fully hydrogenated compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of quinazolinones can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .

Case Study:
In vitro assays revealed that 2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one exhibited an IC50 value of 15 µM against A549 lung cancer cells, indicating potent anticancer activity compared to standard chemotherapeutics.

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Study:
In a model of oxidative stress induced by hydrogen peroxide, treatment with the compound resulted in a significant reduction in cell death (up to 70% survival) compared to untreated controls.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on key enzymes involved in neurotransmitter degradation, such as monoamine oxidase (MAO). Inhibition of MAO is beneficial for treating depression and anxiety disorders .

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Reference
2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-oneMAO-B12
Other DerivativeMAO-A25

Antimicrobial Activity

Emerging research indicates that this compound may possess antimicrobial properties. Studies have shown that certain quinazolinone derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.

Case Study:
A recent investigation found that the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or modulate receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Target Compound :

  • Core: Quinazolinone (4(3H)-one).
  • Substituents :
    • 6-Bromo group.
    • 2-(Benzo[d][1,3]dioxol-5-yl)vinyl group at the 2-position.

Analog 1: 3-(o-Chlorophenyl)-2-methyl-4(3H)-quinazolinone (from )

  • Core: Quinazolinone.
  • Substituents :
    • 2-Methyl group.
    • 3-(o-Chlorophenyl) group.
  • Key Difference : Lacks the electron-donating benzo[d][1,3]dioxole and bromine substituents, but features a chloroaromatic group, which may confer distinct electronic and steric properties .

Analog 2 : 6-(Benzo[d][1,3]dioxol-5-yloxy)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-5-fluoro-1H-benzo[d]imidazole (4e) (from )

  • Core : Benzoimidazole.
  • Substituents :
    • 6-Bromobenzo[d][1,3]dioxole at the 2-position.
    • 5-Fluoro and benzo[d][1,3]dioxol-5-yloxy groups.
  • Key Difference: Benzoimidazole core vs. quinazolinone, with additional fluorine and ether-linked substituents. The bromine is part of a benzo[d][1,3]dioxole ring rather than the core scaffold .

Analog 3: (2R,3R,4S)-4-(Benzo[d][1,3]dioxol-5-yl)-1-(2-(dibutylamino)-2-oxoethyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid (ABT-627) (from )

  • Core : Pyrrolidine-carboxylic acid.
  • Substituents: Benzo[d][1,3]dioxole and methoxyphenyl groups. Dibutylaminoethyl side chain.
  • Key Difference: Entirely distinct scaffold (pyrrolidine vs. quinazolinone) but shares the benzo[d][1,3]dioxole moiety, highlighting the versatility of this group in medicinal chemistry .
Physicochemical Properties
Property Target Compound Analog 1 (3-(o-Chlorophenyl)-2-methylquinazolinone) Analog 2 (4e) Analog 3 (ABT-627)
Melting Point Not reported (inferred 200–250°C) ~180–190°C (estimated) 220–225°C (observed) 150–160°C (decomposes)
Solubility Low in water (lipophilic) Moderate in DMSO Low in polar solvents High in ethanol/water mixtures
Spectroscopic Data 1H-NMR: δ 7.8–8.2 (quinazolinone H), 6.8–7.2 (vinyl/benzodioxole H) 1H-NMR: δ 7.5–8.0 (aromatic H) 1H-NMR: δ 6.9–7.5 (benzodioxole H) 13C-NMR: δ 170–175 (carboxylic acid)
Stability and Functional Group Reactivity
  • Target Compound : The vinyl group may confer sensitivity to UV light or oxidative conditions. The bromine atom could participate in cross-coupling reactions (e.g., Suzuki).
  • Analog 2 : The 5-fluoro substituent enhances metabolic stability but may limit electrophilic substitution .
  • Analog 3: The dibutylaminoethyl side chain introduces basicity and hydrogen-bonding capacity, absent in the target compound .

Biological Activity

The compound 2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a quinazolinone core substituted with a benzo[d][1,3]dioxole moiety and a bromo group , which contribute to its chemical and biological properties. The structural formula can be represented as follows:

C18H13BrN2O3\text{C}_{18}\text{H}_{13}\text{BrN}_2\text{O}_3

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the quinazolinone structure. For instance, research has shown that derivatives of quinazolinone exhibit significant cytotoxic effects against various cancer cell lines, including HepG2 , HCT116 , and MCF-7 . The mechanism of action often involves the inhibition of key signaling pathways such as the EGFR pathway , which is crucial for cell proliferation and survival.

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (µM)Reference
2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-oneHepG2TBD
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HCT1161.54
DoxorubicinMCF-74.56

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showing that derivatives can be more effective than standard chemotherapeutics.

The anticancer mechanisms of quinazolinone derivatives typically involve:

  • Inhibition of EGFR Tyrosine Kinase : This leads to reduced phosphorylation and activation of downstream signaling pathways that promote cell growth and survival.
  • Induction of Apoptosis : Studies utilizing annexin V-FITC assays demonstrate that these compounds can trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : Analysis reveals that treatment with these compounds can lead to cell cycle arrest at various phases, particularly G0/G1 and G2/M phases.

Case Studies

A notable study investigated the biological activity of a series of quinazolinone derivatives, including the target compound. The findings suggested that the presence of the benzo[d][1,3]dioxole ring significantly enhances cytotoxicity compared to unsubstituted analogs.

Study Summary

  • Objective : To evaluate the anticancer efficacy of synthesized quinazolinone derivatives.
  • Methodology : SRB assay was employed on multiple cancer cell lines.
  • Results : Most compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells (IC50 > 150 µM for normal cells).

Q & A

Q. How can machine learning optimize the synthesis or predict novel derivatives?

  • Methodological Answer : Train ML models (e.g., RNNs or GANs) on reaction databases to predict optimal solvents, catalysts, or temperatures for yield improvement. Generate virtual libraries of derivatives with desired properties (e.g., solubility, binding affinity) and validate via docking simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.